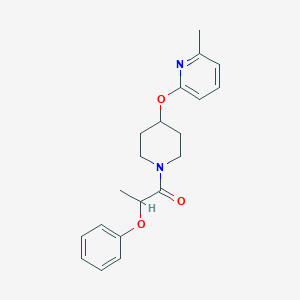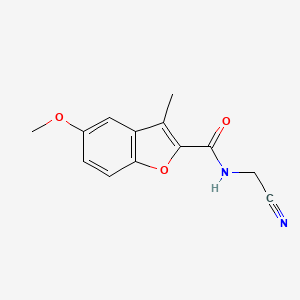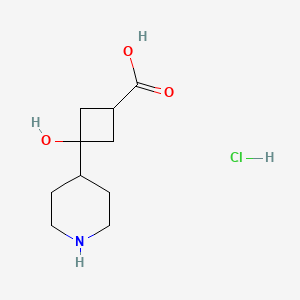![molecular formula C19H21NO3S B2757025 {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate CAS No. 1209965-09-2](/img/structure/B2757025.png)
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a non-peptide compound that stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been studied for its potential use in treating growth hormone deficiency, muscle wasting, and osteoporosis.
Aplicaciones Científicas De Investigación
Michael Addition Reactions
- Uno et al. (1994) described the Michael addition reactions involving similar compounds, indicating the potential use of {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate in organic synthesis and chemical transformations (Uno et al., 1994).
Nanoparticle Carrier Systems
- Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for sustained release of agricultural fungicides. This research suggests that similar compounds could be used in the development of efficient delivery systems for agricultural applications (Campos et al., 2015).
Synthesis and Biological Activity
- Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, which are structurally related to {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate. Their study provides insight into the possible biological activities and applications in prodrug development (Yancheva et al., 2015).
Biosynthesis from Renewable Carbon
- Rohwerder and Müller (2010) discussed the biosynthesis of organic acids from renewable carbon sources, which could be relevant for environmentally friendly production of compounds like {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate (Rohwerder & Müller, 2010).
Antibody Generation for Analytical Applications
- Adrián et al. (2009) developed antibodies for detecting sulfonamide antibiotics, demonstrating the potential of using similar techniques for detecting and analyzing compounds like {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate (Adrián et al., 2009).
Anti-Helicobacter pylori Agents
- Carcanague et al. (2002) explored novel structures derived from benzimidazole as anti-Helicobacter pylori agents. This suggests potential pharmaceutical applications for structurally similar compounds (Carcanague et al., 2002).
Anticancer Drug Synthesis
- Basu Baul et al. (2009) synthesized Schiff base organotin(IV) complexes as anticancer drugs. The study illustrates the potential of similar compounds in drug development and cancer treatment (Basu Baul et al., 2009).
Biodegradable Polycarbonates
- Tsai et al. (2016) demonstrated the production of biodegradable polycarbonates from biomass-derived acids. This research indicates the potential use of similar compounds in the development of environmentally friendly materials (Tsai et al., 2016).
Propiedades
IUPAC Name |
[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-17(14-8-5-4-6-9-14)19(22)23-13-18(21)20-15-10-7-11-16(12-15)24-2/h4-12,17H,3,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRJYAHXOXRIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

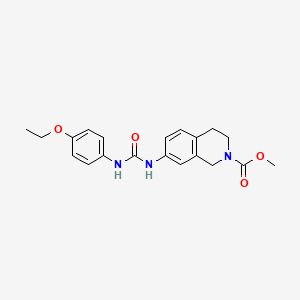
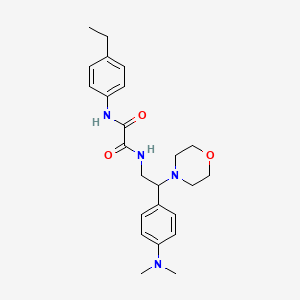
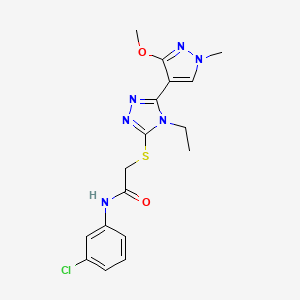
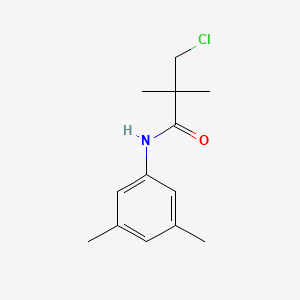
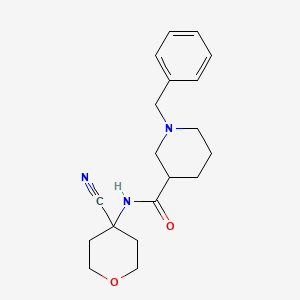
![6-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2756952.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2756954.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2756955.png)
![N-[(1-Phenylimidazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2756956.png)
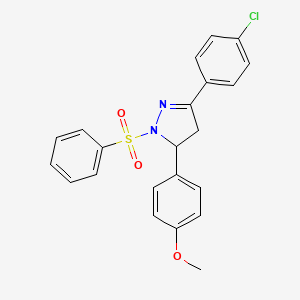
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)
